2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol
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Overview
Description
2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol is a chemical compound with a complex structure that includes a chlorinated pyridine ring, an imino group, a nitro group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol typically involves the reaction of 5-chloro-2-aminopyridine with 4-nitrosalicylaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imino linkage between the pyridine and phenol rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of more oxidized derivatives of the nitro group.
Reduction: Formation of 2-((5-Amino-pyridin-2-ylimino)-methyl)-4-nitro-phenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and imino groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)acetic acid
- Ethyl (5-chloro-2-pyridinyl)aminoacetate
- 2-(5-Chloro-pyridin-2-yl)-phenylamine
Uniqueness
2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H8ClN3O3 |
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Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C12H8ClN3O3/c13-9-1-4-12(15-7-9)14-6-8-5-10(16(18)19)2-3-11(8)17/h1-7,17H |
InChI Key |
TXSOKRWHYVPNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=NC=C(C=C2)Cl)O |
Origin of Product |
United States |
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